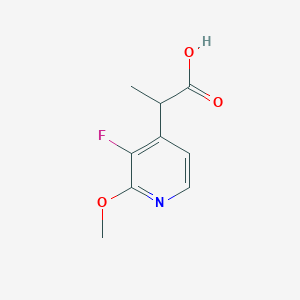![molecular formula C5H10N2 B13090313 Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
Bicyclo[1.1.1]pentan-1-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1.1.1]pentan-1-ylhydrazine is a compound that features a bicyclo[1.1.1]pentane core with a hydrazine functional group attached to it. The bicyclo[1.1.1]pentane structure is known for its unique three-dimensional shape and rigidity, making it an interesting scaffold in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentan-1-ylhydrazine typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the hydrazine group through nucleophilic substitution reactions .
Industrial Production Methods
Large-scale production of bicyclo[1.1.1]pentane derivatives often relies on flow photochemical processes, which allow for the efficient and scalable synthesis of these compounds . The use of continuous flow reactors can significantly enhance the yield and purity of the final product, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentan-1-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentan-1-ylhydrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bicyclo[1.1.1]pentan-1-ylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific binding interactions, which can modulate the activity of the target molecules. The hydrazine group can also participate in redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the hydrazine group, used as a scaffold in various chemical applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: An intermediate in the synthesis of bicyclo[1.1.1]pentan-1-ylhydrazine.
Bicyclo[1.1.1]pentylamines: Compounds with an amine group instead of a hydrazine group, used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other bicyclo[1.1.1]pentane derivatives.
Eigenschaften
Molekularformel |
C5H10N2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
1-bicyclo[1.1.1]pentanylhydrazine |
InChI |
InChI=1S/C5H10N2/c6-7-5-1-4(2-5)3-5/h4,7H,1-3,6H2 |
InChI-Schlüssel |
VYDXZSUSCGFJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


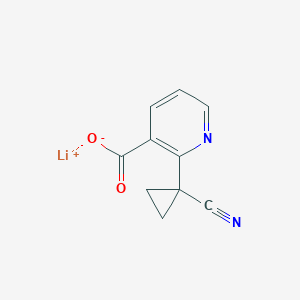
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
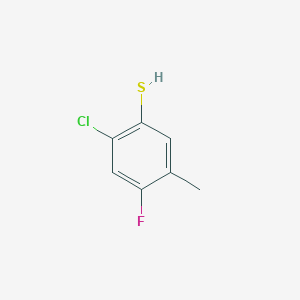
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
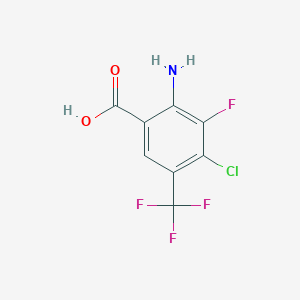
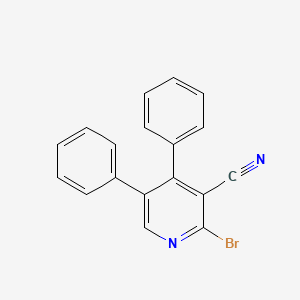

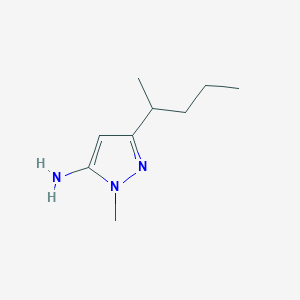
![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
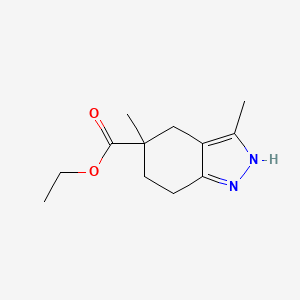
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
